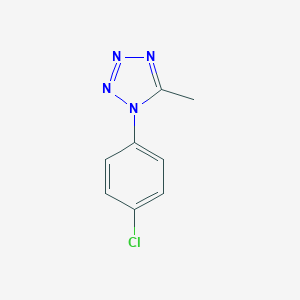
1-(4-chlorophenyl)-5-methyltetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-methyltetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 4-chlorophenyl and a methyl group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as pharmaceuticals, materials science, and coordination chemistry .
准备方法
The synthesis of 1-(4-chlorophenyl)-5-methyltetrazole typically involves the reaction of 4-chloroaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(4-chlorophenyl)-5-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Synthesis and Structural Characteristics
1-(4-Chlorophenyl)-5-methyltetrazole is synthesized through a [3+2] cycloaddition reaction involving nitrile derivatives and sodium azide. The synthesis often employs catalysts such as copper(II) or scandium triflate to enhance yield and efficiency . The compound's structure comprises a tetrazole ring, which is known for its stability and high nitrogen content, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have demonstrated that tetrazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, this compound has been evaluated for its activity against human cancer cells, showing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Remarks |
|---|---|---|---|---|
| 1-(4-Cl-Ph)-5-MT | HCT-116 | 10 | Doxorubicin | More potent than control |
| 1-(4-Cl-Ph)-5-MT | MCF-7 | 15 | Doxorubicin | Comparable activity |
| 1-(4-Cl-Ph)-5-MT | A549 | 12 | Doxorubicin | Significant cytotoxicity |
Antimicrobial Activity
Tetrazole derivatives have also shown antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Tetrazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference Drug |
|---|---|---|---|
| 1-(4-Cl-Ph)-5-MT | Staphylococcus aureus | 25 | Ciprofloxacin |
| 1-(4-Cl-Ph)-5-MT | Escherichia coli | 30 | Ampicillin |
Corrosion Inhibition
The compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Polarization studies indicate that it acts as a mixed-type inhibitor, effectively reducing both anodic dissolution and hydrogen evolution reactions . The adsorption of the compound on the metal surface follows the Langmuir adsorption isotherm, suggesting strong interactions between the inhibitor and the metal surface.
Case Study: Corrosion Inhibition Efficiency
- Study : Effect of varying concentrations of this compound on mild steel corrosion in hydrochloric acid.
- Results : Maximum inhibition efficiency reached at 500 ppm concentration.
Table 3: Corrosion Inhibition Data
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 100 | 45 |
| 250 | 65 |
| 500 | 85 |
Material Science Applications
The unique properties of tetrazole compounds make them suitable for applications in materials science, particularly in the development of coordination complexes and polymers with enhanced thermal stability and mechanical properties . The ability to form stable complexes with metals opens avenues for their use in catalysis and sensor technology.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-methyltetrazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can form stable complexes with metal ions, and its electron-withdrawing chlorine substituent enhances its reactivity . These interactions enable the compound to exert its effects in various applications, such as inhibiting corrosion or acting as a pharmacophore in drug design.
相似化合物的比较
1-(4-chlorophenyl)-5-methyltetrazole can be compared with other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole
- 1-(2-Chlorophenyl)-1H-tetrazole
- 1-(4-Hydroxyphenyl)-1H-tetrazole
- 1-(4-Methoxyphenyl)-1H-tetrazole
- 1-(4-Nitrophenyl)-1H-tetrazole
These compounds share the tetrazole core but differ in their substituents, which influence their chemical properties and applications
属性
CAS 编号 |
40746-62-1 |
|---|---|
分子式 |
C8H7ClN4 |
分子量 |
194.62 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI 键 |
WNIKLJHZOJKJJQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















